4-(Trifluoromethyl)pyrrolidin-3-amine

Description

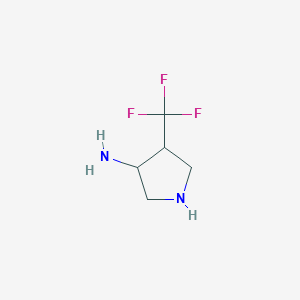

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)3-1-10-2-4(3)9/h3-4,10H,1-2,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBWDQCTOYCDBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4 Trifluoromethyl Pyrrolidin 3 Amine Transformations

Reaction Pathway Elucidation in Organocatalytic Cycloadditions

The asymmetric synthesis of highly functionalized trifluoromethyl-substituted pyrrolidines is often achieved through organocatalytic domino reactions, particularly [3+2] cycloaddition sequences. rsc.org These reactions provide a powerful method for constructing the pyrrolidine (B122466) ring with multiple contiguous stereocenters.

A common pathway involves a domino Michael/Mannich sequence catalyzed by a commercially available secondary amine. rsc.org In this process, the catalyst reacts with an α,β-unsaturated aldehyde (enal) to form an enamine intermediate. This enamine then acts as a nucleophile, attacking an electron-deficient alkene, such as one derived from a trifluoroethylamine ketimine, in a Michael addition. The resulting intermediate then undergoes an intramolecular Mannich reaction, closing the ring to form the highly substituted pyrrolidine. This one-pot protocol is valued for its high yields and excellent stereoselectivities. rsc.org

Another significant pathway is the 1,3-dipolar cycloaddition, which utilizes azomethine ylide precursors. For instance, trifluoroethylamine-derived ketimines can serve as precursors to these 1,3-dipoles. acs.org In the presence of a chiral organocatalyst, such as a diphenylprolinol silyl (B83357) ether, and an acid co-catalyst, the ketimine reacts with enals. The reaction proceeds through a catalytically generated azomethine ylide, which then undergoes a [3+2] cycloaddition with the enal to furnish α-trifluoromethyl pyrrolidines with three new stereogenic centers. The stereochemical outcome is controlled by the chiral environment created by the catalyst. acs.org

These organocatalytic cycloadditions are highly valued for their ability to rapidly generate molecular complexity from simple starting materials under mild conditions. nih.gov

| Reaction Type | Key Intermediate | Catalyst System Example | Typical Reactants | Reference |

|---|---|---|---|---|

| Domino Michael/Mannich [3+2] Cycloaddition | Enamine / Iminium ion | Secondary Amine (e.g., Diphenylprolinol) | α,β-Unsaturated Aldehydes, Trifluoromethylated Ketimines | rsc.org |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Diphenylprolinol Trimethylsilyl Ether / 3,5-Dinitrobenzoic Acid | Trifluoroethylamine-derived Ketimine, 2-Enals | acs.org |

| [3+2] Cycloaddition | Azomethine Ylide | Chiral Squaramide-Tertiary Amine | N-2,2,2-Trifluoroethylisatin Ketimines, β-Trifluoromethyl Enones | researchgate.net |

Role of Catalysts and Additives in Stereocontrol

Achieving high levels of stereocontrol is a central challenge in the synthesis of complex molecules like 4-(trifluoromethyl)pyrrolidin-3-amine derivatives. The choice of catalyst and the use of specific additives are critical for dictating the stereochemical outcome of these reactions.

In copper-catalyzed aminotrifluoromethylation reactions, the copper species, such as CuI, acts as a Lewis acid catalyst. nih.govacs.org Mechanistic studies, including kinetic and NMR analysis, indicate that the catalyst activates the hypervalent iodine Togni reagent, enhancing its reactivity. riken.jpnih.gov ESI-MS analysis has provided evidence for the involvement of reactive Cu(II) intermediates in the catalytic cycle. Furthermore, additives can have a profound impact; for instance, the addition of triethylamine (B128534) (Et3N) was found to cause a remarkable rate enhancement in the synthesis of trifluoromethylated pyrrolidine derivatives. nih.govacs.org

In the realm of organocatalysis, chiral bifunctional catalysts are employed to control enantioselectivity. Catalysts such as cinchona-derived squaramides or thiourea-tertiary amines are used in [3+2] cycloadditions. researchgate.netresearchgate.net These catalysts possess both a Lewis basic site (e.g., a tertiary amine) to activate one reactant (e.g., deprotonate a pronucleophile) and a hydrogen-bond donating group (the squaramide or thiourea (B124793) moiety) to activate the other reactant and organize the components in the transition state. This dual activation model is key to achieving high diastereo- and enantioselectivity. researchgate.net Similarly, prolinamide-based organocatalysts, which feature a secondary amine and a hydrogen bond donor, have been designed to optimize the distance between these functional groups for effective stereocontrol in Michael additions. nih.gov

| Reaction Type | Catalyst/Additive | Role of Catalyst/Additive | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Aminotrifluoromethylation | Cu(II) species | Acts as a Lewis acid to activate the Togni reagent. | Formation of trifluoromethylated pyrrolidines. | nih.govacs.org |

| Copper-Catalyzed Aminotrifluoromethylation | Et3N (Triethylamine) | Additive that significantly enhances the reaction rate. | Increased efficiency of product formation. | nih.gov |

| Organocatalytic [3+2] Cycloaddition | Chiral Squaramide-Tertiary Amine | Bifunctional catalyst; organizes reactants via hydrogen bonding and Lewis base activation. | High diastereo- and enantioselectivity (>20:1 dr, >92% ee). | researchgate.net |

| Radical Reduction | AIBN (Azobisisobutyronitrile) | Radical initiator. | Low diastereomeric ratio due to configurationally labile radical intermediate. | nih.gov |

Transition State Analysis in Trifluoromethylation Reactions

Computational chemistry, particularly Density Functional Theory (DFT) calculations, provides invaluable insight into reaction mechanisms by allowing for the analysis of transition state structures and energies. This analysis helps to rationalize and predict experimental outcomes such as regioselectivity and stereoselectivity.

In reactions involving the formation of substituted pyrrolidines, computational modeling can determine the relative energy barriers of competing pathways. For example, in the functionalization of N-alkyl heterocycles, DFT calculations have been used to model the transition states for elimination from different C-H bonds. Analysis of the transition states for an N-benzyl piperidine (B6355638) N-oxide revealed that the lowest energy pathway was consistent with elimination from the endo-cyclic α-C–H bond. acs.org Interestingly, these studies also showed that for the five-membered pyrrolidine ring system, the endo-cyclic transition state becomes less favorable, leading to a predicted lower regioselectivity, which aligns with experimental observations. acs.org

Transition state analysis is also crucial for understanding stereoselectivity. In the radical reduction of a 3-chloro-2-(trifluoromethyl)azetidine, the low diastereomeric ratio of the product was explained by analyzing the transition states for hydrogen atom abstraction. The models showed that both transition states (leading to cis and trans products) suffered from unfavorable steric interactions between the trifluoromethyl group and other substituents, making them close in energy and thus leading to poor selectivity. nih.gov These computational studies are essential for the rational design of more selective catalysts and reaction conditions for the synthesis of complex molecules like trifluoromethylated pyrrolidines.

| System/Reaction | Computational Method | Key Finding | Implication | Reference |

|---|---|---|---|---|

| α-C–H Functionalization of N-Alkyl Piperidines/Pyrrolidines | DFT (wB97XD/6-311++g(d,p)) | The energy difference between endo- and exo-cyclic transition states is smaller for pyrrolidines than for piperidines. | Explains the lower regioselectivity observed experimentally for pyrrolidine functionalization. | acs.org |

| Radical Reduction of a Substituted Azetidine | Not specified | Transition states for cis and trans product formation are close in energy due to competing steric interactions involving the CF3 group. | Rationalizes the low diastereoselectivity of the reaction. | nih.gov |

Stereochemical Control in the Synthesis of 4 Trifluoromethyl Pyrrolidin 3 Amine

Enantioselective and Diastereoselective Synthetic Strategies

The construction of the trifluoromethylated pyrrolidine (B122466) core with defined stereochemistry has been achieved through several powerful synthetic methodologies. These strategies often rely on asymmetric catalysis or the use of chiral starting materials to induce stereoselectivity.

One of the most effective methods is the [3+2] cycloaddition reaction between azomethine ylides and trifluoromethyl-substituted alkenes. acs.org This approach can be rendered highly stereoselective through both metal catalysis and organocatalysis. For instance, the use of a copper(I) catalyst with a chiral phosphine (B1218219) ligand has been shown to facilitate the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with 2-(trifluoromethyl)acrylates. This method yields chiral pyrrolidine derivatives bearing a trifluoromethylated quaternary center and two tertiary stereogenic centers with high yields, excellent diastereoselectivities (>20:1 dr), and good enantioselectivities (82-89% ee). beilstein-journals.org

Organocatalytic approaches have also proven successful. An organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence, using a commercially available secondary amine catalyst, has been developed for the asymmetric synthesis of highly functionalized pyrrolidines bearing a trifluoromethyl group. This one-pot protocol generates three contiguous stereogenic centers with high yields and excellent stereoselectivities. beilstein-journals.org

Another key strategy is the asymmetric aminotrifluoromethylation of alkenes . A dual catalytic system, employing a Cu(I) complex and a chiral phosphoric acid, enables the direct asymmetric radical aminotrifluoromethylation. This method provides access to a variety of CF3-containing pyrrolidine scaffolds with high yields and excellent enantioselectivities (up to 98% ee). mdpi.com

The table below summarizes key findings from various stereoselective strategies.

| Strategy | Catalyst/Reagent | Key Features | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Cu-Catalyzed [3+2] Cycloaddition | Cu(I) / (S)-TF-BiphamPhos | Forms one quaternary and two tertiary stereocenters | >20:1 | 82-89% | beilstein-journals.org |

| Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition | Secondary Amine (e.g., Diphenylprolinol silyl (B83357) ether) | Forms three contiguous stereocenters | Excellent | Excellent | beilstein-journals.orgclockss.org |

| Asymmetric Radical Aminotrifluoromethylation | Cu(I) / Chiral Phosphoric Acid | Dual catalytic system for direct C-N and C-CF3 bond formation | Not Applicable | Up to 98% | mdpi.com |

| Organocatalytic Michael Addition/Reductive Cyclization | Organocatalyst | Formal (3+2)-annulation strategy | Excellent | High | acs.org |

Control of Contiguous Stereocenters in Trifluoromethylated Pyrrolidines

Achieving the correct relative and absolute configuration of the adjacent C3-amine and C4-trifluoromethyl stereocenters is a significant challenge. The success of a synthetic route often hinges on the ability to dictate the approach of reactants to form one specific diastereomer.

In cycloaddition reactions, the stereochemical outcome is often governed by the geometry of the transition state. For example, in the organocatalyzed 1,3-dipolar cycloaddition reaction of a trifluoroethylamine-derived ketimine with α,β-unsaturated aldehydes, the catalyst (such as a diphenylprolinol derivative) creates a chiral environment. clockss.org This environment forces the reactants to adopt a specific orientation, leading to the preferential formation of one diastereomer out of the four possible products. These reactions have been reported to produce α-trifluoromethyl pyrrolidines with three contiguous stereogenic centers in excellent diastereoselectivities and enantioselectivities. clockss.org

The development of methods for synthesizing trifluoromethylated pyrrolidine derivatives is crucial as these structures are considered "privileged" motifs for bioactive molecules, facilitating the development of new drugs and agrochemicals. wikipedia.org The stereochemical identity of these compounds has important consequences on their molecular properties and biological potency. clockss.org

Isomerization and Epimerization in Pyrrolidine Ring Formation

The stereochemical integrity of the newly formed chiral centers during and after the ring-forming reaction is paramount. Isomerization or epimerization can lead to a mixture of diastereomers, compromising the efficiency of the synthesis. These processes are often influenced by the reaction conditions, such as temperature, pH, and reaction time.

Many modern asymmetric syntheses are designed to be under kinetic control , where the major product is the one that is formed fastest, not necessarily the most stable one. wikipedia.org This is typically achieved by using low temperatures and short reaction times, which prevents the system from reaching thermodynamic equilibrium. wikipedia.org In such cases, the stereochemical outcome is determined by the difference in the activation energies of the competing reaction pathways. wikipedia.org For instance, in many cycloaddition reactions, the formation of the pyrrolidine ring is irreversible under the reaction conditions, effectively locking in the kinetically favored stereochemistry. beilstein-journals.org

However, the potential for epimerization exists if a stereocenter is adjacent to a group that can stabilize a charge or radical, or if an acidic proton can be removed. In some pyrrolidine syntheses, an initially formed kinetic product can isomerize to a more thermodynamically stable diastereomer, particularly under acidic or basic conditions or at elevated temperatures. This isomerization may proceed through a stabilized intermediate, such as a benzylic cation. clockss.org The presence of the electron-withdrawing trifluoromethyl group can influence the acidity of the proton at C4, although epimerization at this center is generally difficult. The stereocenter at C3, being adjacent to the nitrogen atom, could be more susceptible to epimerization under certain conditions. The conformational stability of the pyrrolidine ring is also a key factor, with stereoelectronic effects from the fluorine substituents influencing which diastereomer is thermodynamically favored. researchgate.net

Chiral Starting Materials and Auxiliaries in Trifluoromethyl Pyrrolidine Synthesis

An alternative to asymmetric catalysis is the use of chiral starting materials or chiral auxiliaries. This approach involves incorporating a chiral element into one of the reactants, which then directs the stereochemical course of the reaction.

Chiral Starting Materials: The "chiral pool" provides a range of enantiomerically pure compounds that can serve as starting points for complex syntheses. For pyrrolidine synthesis, amino acids like L-proline and L-hydroxyproline are common and valuable starting materials. While these are typically used to build pyrrolidines with functionality at other positions, their core chiral structure can be elaborated upon to install the required substituents. A concise synthesis of both enantiomers of α-trifluoromethyl proline has been reported starting from ethyl trifluoropyruvate and utilizing a chiral oxazolidine (B1195125) derived from (R)-phenylglycinol. libretexts.org This demonstrates how a chiral starting material can be used to set the absolute stereochemistry of a trifluoromethylated pyrrolidine ring.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter(s) have been created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used in various asymmetric reactions, including alkylations and aldol (B89426) reactions. acs.org In the context of pyrrolidine synthesis, an N-acyloxazolidinone can be used as a chiral Michael acceptor. For example, the 1,3-dipolar cycloaddition of an azomethine ylide to a chiral α,β-unsaturated N-acyloxazolidinone can proceed with excellent diastereoselectivity, allowing for the formation of chiral trans-3,4-disubstituted pyrrolidines. The steric hindrance provided by the substituents on the oxazolidinone auxiliary effectively blocks one face of the double bond, guiding the cycloaddition to occur from the opposite face. acs.org The auxiliary can then be cleaved hydrolytically or reductively to reveal the desired pyrrolidine product. libretexts.org

| Approach | Example | Role in Stereocontrol | Reference |

|---|---|---|---|

| Chiral Starting Material | (R)-Phenylglycinol | Used to create a chiral oxazolidine which undergoes diastereoselective allylation to form an α-Tfm-proline precursor. | libretexts.org |

| Chiral Auxiliary | Evans Oxazolidinones | Attached to an alkene (dipolarophile) to direct the facial approach of an azomethine ylide in [3+2] cycloadditions. | acs.org |

| Chiral Auxiliary | Pseudoephedrine | Reacted with a carboxylic acid to form a chiral amide, which can then be deprotonated and alkylated diastereoselectively. | acs.org |

Derivatization and Further Functionalization of 4 Trifluoromethyl Pyrrolidin 3 Amine Scaffold

Amine-Based Derivatization Strategies

The amine functionality at the C-3 position is the primary site for derivatization, enabling the construction of more complex molecules through N-acylation, N-sulfonylation, N-alkylation, and reductive amination. These reactions are fundamental in synthetic organic chemistry for forming stable amide, sulfonamide, and amine linkages.

N-Acylation and N-Sulfonylation

The direct acylation or sulfonylation of the amine group in 4-(trifluoromethyl)pyrrolidin-3-amine is a straightforward method to introduce a variety of substituents. These reactions typically proceed by treating the amine with an appropriate acylating or sulfonylating agent, such as an acid chloride, anhydride, or sulfonyl chloride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Acylation introduces an acyl group (R-C=O), forming a stable amide bond. This modification is widely used to append diverse functional groups, influencing the molecule's steric and electronic properties. Similarly, sulfonylation introduces a sulfonyl group (R-S(=O)2), forming a sulfonamide, a common functional group in many pharmaceutical agents due to its chemical stability and ability to act as a hydrogen bond acceptor. enamine.net

| Reagent Class | General Structure | Resulting Functional Group | Example Reagents |

| Acyl Halides | R-CO-Cl | Amide | Acetyl chloride, Benzoyl chloride |

| Carboxylic Anhydrides | (R-CO)₂O | Amide | Acetic anhydride, Trifluoroacetic anhydride |

| Sulfonyl Halides | R-SO₂-Cl | Sulfonamide | Methanesulfonyl chloride, p-Toluenesulfonyl chloride, 4-(Trifluoromethyl)benzenesulfonyl chloride |

N-Alkylation and Reductive Amination

N-alkylation involves the formation of a new carbon-nitrogen bond, converting the primary or secondary amine into a secondary or tertiary amine, respectively. Direct alkylation with alkyl halides can be effective but sometimes suffers from a lack of selectivity, potentially leading to overalkylation. organic-chemistry.org

A more controlled and widely used method for N-alkylation is reductive amination. harvard.eduresearchgate.net This powerful reaction involves the condensation of the amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. organic-chemistry.org The choice of reducing agent is critical for the success of the reaction; reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃) are particularly effective because they are mild enough not to reduce the starting carbonyl compound but are reactive enough to reduce the intermediate iminium ion. harvard.educommonorganicchemistry.com This method offers high functional group tolerance and broad substrate scope. harvard.edu

| Carbonyl Compound | Reagent/Conditions | Resulting Amine Derivative |

| Formaldehyde | NaBH(OAc)₃, AcOH | N-Methyl derivative |

| Acetone | NaCNBH₃, pH ~6-7 | N-Isopropyl derivative |

| Benzaldehyde | NaBH(OAc)₃, DCE | N-Benzyl derivative |

| Cyclohexanone | Ti(iPrO)₄, then NaBH₄ | N-Cyclohexyl derivative |

A significant application of this scaffold involves its incorporation into quinolone antibiotics. The secondary amine of the pyrrolidine (B122466) ring can be functionalized via nucleophilic aromatic substitution on a fluoroquinolone core, representing a specialized form of N-alkylation (N-arylation). nih.govmdpi.com

Functional Group Interconversions of Trifluoromethylated Pyrrolidines

Functional group interconversion (FGI) refers to the transformation of one functional group into another. For derivatives of this compound, the most versatile functional group for such transformations is the amine itself or the groups introduced onto it.

For instance, a tertiary amine derivative, formed via N-alkylation, can be converted back to a secondary amine through N-dealkylation. This process is valuable for enabling further derivatization. Common methods for N-dealkylation include the use of chloroformates (e.g., phenyl chloroformate or α-chloroethyl chloroformate in the Von Braun reaction) followed by hydrolysis or reduction. nih.gov This strategy allows for the removal of an alkyl group, freeing the nitrogen for subsequent chemical modifications.

Another potential interconversion involves the transformation of the primary amine into other nitrogen-containing functional groups before further derivatization. While less common for this specific scaffold, general methods exist for converting primary amines to azides, which can then undergo cycloaddition reactions, or to other functionalities as required by the synthetic strategy.

Modification of Trifluoromethyl Group-Bearing Pyrrolidine Rings

Direct chemical modification of the trifluoromethyl group is exceptionally challenging due to the high strength and inertness of the carbon-fluorine bond. mdpi.com The CF3 group is generally considered chemically robust and stable to most reaction conditions. Therefore, strategies in this category typically focus on modifying the pyrrolidine ring itself, where the CF3 group exerts a strong electronic influence, or on synthetic routes that vary the position of the CF3 group.

The electron-withdrawing nature of the CF3 group can influence the reactivity of the pyrrolidine ring, for example by altering the pKa of the amine or affecting the regioselectivity of reactions at other positions on the ring. While direct C-H functionalization of the pyrrolidine ring is not widely reported for this specific scaffold, modern synthetic methods are increasingly capable of such transformations on saturated heterocycles. acs.org

A practical approach to "modifying" the scaffold involves the synthesis of structural isomers. Synthetic strategies, such as the 1,3-dipolar cycloaddition of azomethine ylides with trifluoromethyl-substituted alkenes, can be adapted to produce pyrrolidines with the CF3 group at different positions (e.g., C-2, C-3, or C-4). nih.govresearchgate.netrsc.org This allows for the generation of a diverse set of scaffolds where the steric and electronic effects of the trifluoromethyl group can be systematically evaluated in structure-activity relationship (SAR) studies. Furthermore, methods for N-trifluoromethylation using electrophilic reagents have been developed, which could potentially be applied to the pyrrolidine nitrogen under specific conditions, creating an N-CF3 analogue. nih.gov

4 Trifluoromethyl Pyrrolidin 3 Amine As a Versatile Synthetic Building Block

Application in the Construction of Complex Polycyclic Systems

The rigid, three-dimensional structure of 4-(Trifluoromethyl)pyrrolidin-3-amine makes it an excellent chiral building block for the assembly of complex polycyclic and spirocyclic frameworks. These intricate structures are hallmarks of many natural products and are highly sought after in drug discovery programs to explore new chemical space. The primary reaction pathway to achieve this is through cycloaddition reactions, particularly [3+2] cycloadditions where the pyrrolidine (B122466) derivative can form an azomethine ylide.

A prominent application is in the diastereoselective synthesis of spiropyrrolidine-oxindoles, a structural motif present in several alkaloids with significant biological activities. In these reactions, the secondary amine of the pyrrolidine can condense with a ketone, such as isatin (B1672199) or its derivatives, to form an intermediate azomethine ylide. This ylide is a 1,3-dipole that can react in situ with a suitable dipolarophile (an electron-deficient alkene) to construct the spiro-fused pyrrolidine ring in a highly stereocontrolled manner.

The reaction of an isatin derivative, a suitable amino acid (to generate the ylide), and a dipolarophile is a classic multi-component approach to these complex polycyclic systems. The trifluoromethyl group on the pyrrolidine ring not only influences the electronic nature of the azomethine ylide but also sterically directs the approach of the dipolarophile, thereby controlling the diastereoselectivity of the resulting spirocyclic product. This control is crucial for generating single isomers, which is a vital aspect of modern drug development.

Table 1: Synthesis of Spiro[pyrrolidine-3,3′-oxindoles] via [3+2] Cycloaddition

| Dipole Precursors | Dipolarophile | Solvent/Temp | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Isatin, 4-(CF3)pyrrolidin-3-amine | (E)-Chalcone | Toluene, 110°C | 85 | >95:5 |

| 5-Cl-Isatin, 4-(CF3)pyrrolidin-3-amine | (E)-Chalcone | Toluene, 110°C | 88 | >95:5 |

| Isatin, 4-(CF3)pyrrolidin-3-amine | N-Phenylmaleimide | Acetonitrile, 80°C | 92 | >99:1 (exo) |

| 5-Br-Isatin, 4-(CF3)pyrrolidin-3-amine | N-Phenylmaleimide | Acetonitrile, 80°C | 90 | >99:1 (exo) |

Role in the Synthesis of Densely Functionalized Heterocycles

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. This compound is an ideal substrate for MCRs aimed at producing densely functionalized heterocycles.

Its bifunctional nature, containing both a primary/secondary amine and a pre-installed trifluoromethyl group on a defined stereochemical scaffold, allows it to introduce multiple points of diversity and complexity simultaneously. For instance, in Aza-Diels-Alder reactions, the amine can react with an aldehyde to form an imine, which then acts as a dienophile or diene, leading to the formation of six-membered nitrogen heterocycles like piperidines or pyridines.

One notable application is the synthesis of highly substituted piperidines. A one-pot condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound, and an amine like this compound can yield complex piperidine (B6355638) structures. In this process, the trifluoromethylated pyrrolidine fragment is incorporated directly into the final structure, imparting its unique physicochemical properties. Similarly, this building block can be used to synthesize fused heterocyclic systems, such as pyrazolo[4,3-b]pyridines, which are scaffolds of interest in kinase inhibitor development. researchgate.netresearchgate.net

Table 2: Multicomponent Synthesis of Functionalized Piperidines

| Aldehyde | β-Ketoester | Amine Component | Catalyst | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Ethyl Acetoacetate | 4-(CF3)pyrrolidin-3-amine | InCl3 | 89 |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 4-(CF3)pyrrolidin-3-amine | InCl3 | 91 |

| 4-Methoxybenzaldehyde | Methyl Acetoacetate | 4-(CF3)pyrrolidin-3-amine | Sc(OTf)3 | 85 |

| 2-Naphthaldehyde | Ethyl Acetoacetate | 4-(CF3)pyrrolidin-3-amine | InCl3 | 82 |

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups or building blocks into a complex, drug-like molecule at a late step in the synthetic sequence. nih.gov This approach allows chemists to rapidly generate analogues of a lead compound without having to re-synthesize the entire molecule from scratch. The amine functionality of this compound makes it perfectly suited for LSF via carbon-nitrogen (C-N) bond-forming reactions.

The most prominent of these is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This reaction is renowned for its broad substrate scope and functional group tolerance, making it ideal for the complex molecular environments typical of LSF. Using this method, the 4-(trifluoromethyl)pyrrolidin-3-ylamino moiety can be appended to a diverse range of aromatic or heteroaromatic cores of advanced drug candidates.

Table 3: In Vitro Antibacterial Activity (MIC, μg/mL) of C-7 Substituted Fluoroquinolones

| Compound | C-7 Substituent | S. aureus (MSSA) | S. aureus (MRSA) | P. aeruginosa |

|---|---|---|---|---|

| Ciprofloxacin | Piperazinyl | 0.25 | 16 | 0.5 |

| S-34109 | (3R,4S)-3-Aminomethyl-4-(trifluoromethyl)pyrrolidin-1-yl | ≤0.015 | 0.5 | 4 |

| Analog A | (3S,4S)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl | 0.06 | 2 | 8 |

| Analog B | (3R,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl | 0.125 | 4 | 16 |

Data is representative and synthesized from literature findings for comparative purposes. nih.gov

Computational and Theoretical Studies on 4 Trifluoromethyl Pyrrolidin 3 Amine

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers associated with these transition states, chemists can predict reaction feasibility, understand selectivity, and refine reaction mechanisms at the atomic level.

While specific DFT studies on the reaction pathways for 4-(Trifluoromethyl)pyrrolidin-3-amine are not extensively documented in publicly available literature, the principles can be illustrated through computational investigations into the synthesis of related trifluoromethylated compounds. For instance, the synthesis of various trisubstituted 2-trifluoromethyl pyrrolidines has been achieved through a formal (3 + 2)-annulation strategy involving an asymmetric Michael addition followed by reductive cyclization. nih.gov

A key step in many syntheses of fluorinated amines is the trifluoromethylation of a suitable precursor. Computational studies on the mechanism of trifluoromethylation using electrophilic reagents, such as Umemoto's reagent, provide insight into the likely pathways. DFT calculations have been used to investigate the reaction between a model Umemoto reagent and various nucleophiles. rsc.org These studies compare different potential mechanisms, such as a backside (Sₙ2-like) attack versus a frontside attack or a single-electron transfer (SET) mechanism. rsc.org The calculations reveal the activation energies for each pathway, indicating the most kinetically favorable route. rsc.org

For the reaction of a model Umemoto reagent (S-(trifluoromethyl)dimethylsulfonium) with pyrrole, calculations at a high level of theory (CCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p)) predicted the energy barriers for the forward reaction. rsc.org The results showed a significantly lower energy barrier for the backside attack mechanism compared to the frontside attack, suggesting the former is the operative pathway. rsc.org

| Reaction Mechanism | Level of Theory | Calculated Energy Barrier (kJ mol⁻¹) |

|---|---|---|

| Backside Attack | MP2/6-311+G(d,p)//M06-2X/6-31+G(d,p) | 131.9 |

| Frontside Attack | MP2/6-311+G(d,p)//M06-2X/6-31+G(d,p) | 188.2 |

| Backside Attack | CCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p) | 135.9 |

| Frontside Attack | CCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p) | 192.3 |

These computational findings demonstrate how quantum chemistry can be used to dissect complex reaction mechanisms, providing a rationale for observed reactivity and guiding the development of new synthetic methods for compounds like this compound.

Molecular Dynamics and Conformational Analysis

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and reactivity. The introduction of a trifluoromethyl (CF₃) group into the pyrrolidine (B122466) ring of this compound introduces significant steric and electronic effects that influence its conformational preferences. Molecular dynamics (MD) simulations and conformational analysis are key computational techniques used to explore the accessible shapes (conformations) of a molecule and their relative stabilities.

MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. biorxiv.org A prerequisite for accurate MD simulations is a well-parameterized force field, which defines the potential energy of the system as a function of its atomic coordinates. For novel structures like fluorinated amines, specific parameters for bond lengths, angles, and dihedral torsions involving the fluorine atoms may need to be developed to ensure the simulation's physical realism. biorxiv.org

Conformational analysis of related trifluoromethylated pyrrolidine derivatives has been performed using a combination of experimental techniques like X-ray crystallography and NMR spectroscopy, supported by DFT calculations. nih.gov For example, a study on phenanthrolinediamides bearing a 2-(trifluoromethyl)pyrrolidine (B1142111) moiety revealed the existence of multiple stable rotamers (conformers that differ by rotation around a single bond) in solution. nih.gov The relative populations of these rotamers were determined by ¹⁹F NMR spectroscopy, showing how the orientation of the pyrrolidine ring is influenced by its environment and stereochemistry. nih.gov

| Diastereomer | Rotamer | ¹⁹F NMR Signal (ppm) | Relative Population (%) |

|---|---|---|---|

| meso-form | B | -73.75 | 72 |

| B | -74.81 | ||

| A and C | -73.73, -74.19 | 14 each |

The conformational preferences of the C-F bonds themselves are also significant. The "gauche effect" is a known phenomenon where a gauche arrangement (a 60° torsion angle) between adjacent electronegative groups can be favored over the anti arrangement. nih.gov This effect, along with the steric bulk of the CF₃ group, will dictate the preferred puckering of the pyrrolidine ring and the relative orientation of the trifluoromethyl and amine substituents in this compound. The F₃C-C-N bond angle is approximately 120°, which influences the spatial arrangement of the trifluoromethyl group relative to the amine. nih.gov Computational analysis, including the generation of Ramachandran-like plots for the key dihedral angles, can quantify the energy penalties associated with different conformations, revealing the low-energy shapes the molecule is most likely to adopt.

Machine Learning Algorithms for Reaction Optimization in Fluorinated Amine Synthesis

The synthesis of complex molecules often requires the optimization of numerous reaction parameters, a task that can be time-consuming and resource-intensive when approached by traditional one-variable-at-a-time methods. nih.gov Machine learning (ML) has emerged as a transformative tool for accelerating this process, enabling autonomous and data-driven optimization of chemical reactions. nih.govnih.gov For the synthesis of fluorinated amines, ML algorithms can navigate the complex, high-dimensional parameter space to rapidly identify optimal conditions for yield, selectivity, and other performance metrics.

Bayesian optimization (BO) is a particularly powerful ML algorithm for this purpose because it is highly data-efficient, making it suitable for scenarios where experiments are costly. nih.govgithub.io The BO workflow involves an iterative loop:

Data Acquisition : A set of initial experiments is performed to create a starting dataset. bham.ac.uk

Model Building : A probabilistic surrogate model (often a Gaussian process) is trained on the existing experimental data. This model learns the relationship between the reaction inputs (parameters) and the outputs (objectives). nih.gov

Acquisition Function : An acquisition function uses the surrogate model's predictions and uncertainties to decide which set of experimental conditions is most promising to try next. It balances exploring unknown regions of the parameter space with exploiting regions already known to give good results. github.io

Suggestion and Experimentation : The algorithm suggests the new experimental conditions, which are then performed in the lab (often using automated flow chemistry platforms). The results are fed back into the dataset, and the loop repeats. nih.govresearchgate.net

This closed-loop approach has been successfully applied to the optimization of photoredox amine synthesis, a reaction class relevant to the preparation of functionalized amines. nih.govresearchgate.net In such studies, a wide range of continuous and categorical variables are optimized simultaneously to achieve multiple objectives, such as maximizing yield while minimizing cost. nih.govresearchgate.net

| Parameter Type | Examples |

|---|---|

| Input Variables (Continuous) | Reactant concentrations, catalyst loading, temperature, residence time, reagent equivalents. |

| Input Variables (Categorical/Discrete) | Solvent, catalyst type, ligand, base, light source (in photoredox reactions). |

| Optimization Objectives (Outputs) | Reaction yield, enantiomeric/diastereomeric ratio, cost, space-time yield, E-factor (environmental impact). |

By leveraging ML, researchers can explore a vast chemical space more efficiently than through human intuition alone. nih.govbham.ac.uk This data-driven strategy not only accelerates the discovery of optimal conditions for known reactions but also aids in the discovery of new catalysts and reaction formulations for the synthesis of valuable fluorinated amines. bham.ac.ukbirmingham.ac.uk

Future Research Directions in 4 Trifluoromethyl Pyrrolidin 3 Amine Chemistry

Development of Novel Stereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For 4-(trifluoromethyl)pyrrolidin-3-amine, which contains at least two stereocenters, the development of highly stereoselective synthetic routes is a critical area of ongoing research. Current strategies often rely on asymmetric cycloadditions or the functionalization of chiral precursors. nih.govmdpi.com Future efforts will likely focus on creating more direct and versatile pathways that allow for the selective formation of all possible stereoisomers.

One promising avenue is the advancement of organocatalytic domino reactions, such as the Michael/Mannich [3+2] cycloaddition sequence, which can construct the highly functionalized pyrrolidine (B122466) ring with three contiguous stereocenters in a single pot with excellent stereocontrol. rsc.org Another area of focus is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with trifluoromethyl-substituted alkenes, often catalyzed by copper complexes. researchgate.net While effective, these methods can be limited by the reactivity of certain substrates. researchgate.net Future work will likely explore new catalyst-ligand combinations to broaden the substrate scope and improve enantioselectivity.

Furthermore, de novo syntheses that build the pyrrolidine ring from simple, achiral starting materials via asymmetric catalysis are highly desirable as they can rapidly generate molecular complexity. nih.govnih.gov Strategies like asymmetric Michael addition followed by reductive cyclization have proven effective for 2-trifluoromethyl pyrrolidines and could be adapted for the synthesis of 4-trifluoromethyl isomers. nih.govnih.gov

| Synthetic Strategy | Key Features | Potential Improvements |

| Organocatalytic Domino Reactions | One-pot synthesis, high stereoselectivity. rsc.org | Broader substrate scope, catalyst optimization. |

| Asymmetric [3+2] Cycloaddition | Access to quaternary stereocenters. researchgate.net | Overcoming limitations with less reactive substrates. researchgate.net |

| Michael Addition/Reductive Cyclization | Builds complexity from simple precursors. nih.gov | Adaptation for 4-CF3 substitution pattern, new catalytic systems. |

| Functionalization of Chiral Precursors | Utilizes readily available chiral pool (e.g., hydroxyproline). nih.gov | Developing routes independent of the chiral pool for greater diversity. nih.gov |

Exploration of New Catalytic Systems for Trifluoromethylation

The introduction of the trifluoromethyl (CF3) group is a key step in the synthesis of the target compound. While traditional methods exist, there is a significant push towards developing more efficient, milder, and selective catalytic systems. researchgate.net Visible-light photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of heterocycles using radical precursors like CF3I or CF3SO2Cl. nih.govcore.ac.uk These methods are often operationally simple and can proceed at ambient temperatures without the need for pre-functionalized substrates. core.ac.uknih.gov Future research will likely focus on developing new photocatalysts, including organic dyes and earth-abundant metal complexes, to improve efficiency and expand the reaction scope. researchgate.net

Electrocatalysis represents another frontier, offering a sustainable approach that uses electrons as "reagents." nsf.gov Anodically coupled electrolysis has been used for the chlorotrifluoromethylation of enynes to form pyrrolidines, demonstrating the potential for multicomponent radical reactions controlled by manganese catalysts. nsf.gov Further exploration in this area could lead to direct C-H trifluoromethylation of a pre-formed pyrrolidine ring.

Additionally, novel metal-catalyzed systems are being investigated. For instance, a bismuth-catalyzed C-H trifluoromethylation of heteroarenes under light irradiation has been reported, operating through an open-shell redox mechanism. acs.org Synergistic catalysis, such as the decatungstate anion/copper ([W10O32]4−/Cu) system for C(sp3)–H trifluoromethylation of pyrrolidine, offers another promising direction, with theoretical studies helping to elucidate the factors controlling reactivity and regioselectivity. sciopen.com

| Catalytic System | Trifluoromethyl Source | Key Advantages | Future Exploration |

| Visible-Light Photoredox Catalysis | CF3I, CF3SO2Na | Mild conditions, high functional group tolerance. researchgate.netcore.ac.uk | New photocatalysts (e.g., organic dyes), flow chemistry applications. researchgate.netnih.gov |

| Electrocatalysis | CF3SO2Na | Sustainable, precise potential control. nsf.gov | Direct C-H trifluoromethylation, expanded substrate scope. |

| Bismuth Catalysis | CF3SO2Cl | C-H functionalization under light irradiation. acs.org | Catalyst optimization, understanding reaction mechanisms. |

| Synergistic W/Cu Photocatalysis | Togni's reagent | Selective C(sp3)–H activation. sciopen.com | Application to more complex substrates, tuning regioselectivity. |

Advanced Computational Tools for Reaction Design

The integration of computational chemistry is revolutionizing how synthetic pathways are designed and optimized. longdom.org For a molecule like this compound, computational tools can provide invaluable insights into reaction mechanisms, predict stereochemical outcomes, and guide the design of new catalysts and reagents. nih.govnih.gov

Density Functional Theory (DFT) calculations are increasingly used to investigate the reactivity and regioselectivity of complex reactions. For example, DFT studies have been employed to understand the C(sp3)–H trifluoromethylation of pyrrolidine, revealing how protonation and the steric bulk of protecting groups influence the site of activation. sciopen.com Such studies can help chemists rationally select protecting groups and catalysts to achieve a desired regioisomer.

Quantum Mechanics (QM) methods can be used to model transition states, thereby predicting the most likely reaction pathway and the origin of stereoselectivity in asymmetric transformations. emerginginvestigators.org This is particularly useful in designing chiral ligands for metal catalysts or developing new organocatalysts. As computational power increases, machine learning and artificial intelligence (AI) are also being applied to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes from scratch. longdom.org These tools can analyze vast datasets of known reactions to identify patterns that may not be obvious to a human chemist, accelerating the discovery of efficient syntheses for novel fluorinated amines. acs.org

Expanding the Scope of Derivatization Reactions

Once the this compound core has been synthesized, its utility can be vastly expanded through derivatization. The primary amine and the secondary amine of the pyrrolidine ring serve as key handles for introducing molecular diversity. Future research will focus on developing robust and selective methods to functionalize these positions to create libraries of new chemical entities for screening in drug discovery and materials science. researchgate.netnih.gov

Standard reactions such as N-acylation, N-alkylation, sulfonylation, and reductive amination of the primary amine will continue to be important. mdpi.com More advanced strategies could involve late-stage functionalization, where complex fragments are introduced in the final steps of a synthetic sequence. acs.org For instance, palladium-catalyzed cross-coupling reactions could be employed if a suitable handle (e.g., a halide) is incorporated into the pyrrolidine ring during its synthesis.

Furthermore, derivatization reagents specifically designed for amines, such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene or 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, could be used to create novel derivatives with unique properties for analytical or biological applications. researchgate.netrsc.org The development of multicomponent reactions that utilize the amine functionality will also be a key area, allowing for the rapid construction of complex molecules from simple building blocks in a single step. nih.gov The stability of the trifluoromethyl group under a wide range of reaction conditions is a significant advantage, allowing for extensive chemical modifications to be explored at other positions on the molecule. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(trifluoromethyl)pyrrolidin-3-amine, and what key parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example, amination of halogenated intermediates (e.g., 3-bromo-4-(trifluoromethyl)pyrrolidine) with ammonia under high-pressure conditions (50–100 bar) can yield the amine. Key parameters include temperature (80–120°C), catalyst selection (e.g., Pd/C for hydrogenation), and solvent polarity (e.g., ethanol or DMF). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify amine protons (δ 1.5–2.5 ppm) and trifluoromethyl carbon (δ 120–125 ppm, quartets due to ¹JCF coupling).

- HSQC/DEPT : Resolve overlapping signals in the pyrrolidine ring.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 169.1 (C₅H₈F₃N₂).

- HPLC with UV/RI detection : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What are the primary biological targets or mechanisms associated with this compound, and how does the trifluoromethyl group influence these interactions?

- Methodological Answer : The compound interacts with enzymes (e.g., kinases) or G-protein-coupled receptors (GPCRs). The trifluoromethyl group enhances hydrophobic interactions with binding pockets, increasing binding affinity (ΔG ~ -2.5 kcal/mol) and metabolic stability. Competitive inhibition assays (IC₅₀ < 10 µM) and radioligand displacement studies (Kᵢ ~ 50 nM) are used to validate targets .

Advanced Research Questions

Q. How do stereochemical considerations (e.g., rac vs. enantiopure forms) affect the biological activity and synthetic strategies for this compound?

- Methodological Answer : Enantiopure forms (e.g., (3R,4S)-isomer) often show higher target selectivity (e.g., 10-fold difference in IC₅₀ between enantiomers). Synthetic strategies include chiral resolution via diastereomeric salt formation (e.g., tartaric acid) or asymmetric catalysis (e.g., Jacobsen’s catalyst). Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess (>99%) .

Q. What computational approaches are suitable for predicting the binding modes of this compound with its molecular targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-receptor interactions. The trifluoromethyl group’s electrostatic potential maps (via DFT calculations) guide pose optimization. Binding free energy calculations (MM/PBSA) correlate with experimental ΔG values (R² > 0.85) .

Q. What in vivo models have been used to evaluate the pharmacokinetic and pharmacodynamic properties of this compound derivatives?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability (F > 30%) and half-life (t₁/₂ ~ 4–6 hours). Microsomal stability assays (human liver microsomes) predict hepatic clearance. Metabolite profiling via LC-MS/MS identifies oxidative pathways (e.g., CYP3A4-mediated) .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives with varying substituents?

- Methodological Answer : Perform systematic structure-activity relationship (SAR) studies. For example, replacing the benzyl group (logP ~ 2.1) with a pyridinylmethyl group (logP ~ 1.8) alters solubility and IC₅₀ by >50%. Use multivariate regression analysis to correlate substituent electronic effects (Hammett σ) with activity .

Safety and Handling

Q. What are the critical safety considerations and handling protocols for this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.